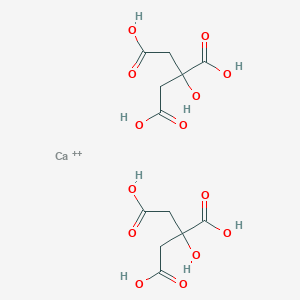
calcium;2-hydroxypropane-1,2,3-tricarboxylic acid
Beschreibung
Calciumcitrat; 2-Hydroxypropan-1,2,3-tricarbonsäure, allgemein bekannt als Calciumcitrat, ist ein Calciumsalz der Zitronensäure. Es wird aufgrund seiner hohen Bioverfügbarkeit und Löslichkeit in der Lebensmittel- und Pharmaindustrie weit verbreitet eingesetzt. Zitronensäure, oder 2-Hydroxypropan-1,2,3-tricarbonsäure, ist eine natürliche Verbindung, die in Zitrusfrüchten vorkommt und ein wichtiger Zwischenstoff im Zitronensäurezyklus (Krebs-Zyklus) ist, der für die Zellatmung in allen aeroben Organismen essentiell ist .
Eigenschaften
Molekularformel |
C12H16CaO14+2 |
|---|---|
Molekulargewicht |
424.32 g/mol |
IUPAC-Name |
calcium;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/2C6H8O7.Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2 |
InChI-Schlüssel |
OWFJMGQSOHDIPP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Calciumcitrat kann durch Reaktion von Zitronensäure mit Calciumcarbonat oder Calciumhydroxid synthetisiert werden. Die Reaktion findet typischerweise in einer wässrigen Lösung bei Raumtemperatur statt. Die allgemeine Reaktion lautet wie folgt:
C6H8O7+CaCO3→Ca(C6H5O7)2+H2O+CO2
Industrielle Produktionsmethoden
Die industrielle Produktion von Calciumcitrat beinhaltet die Fermentation von Kohlenhydraten durch Aspergillus niger zur Herstellung von Zitronensäure, die dann mit Calciumcarbonat oder Calciumhydroxid neutralisiert wird, um Calciumcitrat zu bilden. Das Produkt wird dann filtriert, gewaschen und getrocknet, um die endgültige kristalline Form zu erhalten {_svg_2} .
Analyse Chemischer Reaktionen
Reaktionstypen
Calciumcitrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Dehydratisierung: Das Erhitzen von Calciumcitrat kann zum Verlust von Wassermolekülen führen.
Decarboxylierung: Unter bestimmten Bedingungen kann Calciumcitrat Kohlendioxidmoleküle verlieren.
Komplexbildung: Calciumcitrat kann Komplexe mit Metallionen bilden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Calciumcitrat kann mit Oxidationsmitteln reagieren, was zur Bildung von Oxalaten und Acetaten führt.
Reduktionsmittel: Es kann reduziert werden, um einfachere organische Säuren zu bilden.
Säuren und Basen: Reagiert mit starken Säuren und Basen, um verschiedene Salze und Ester zu bilden.
Hauptprodukte
Calciumoxalat: Wird während der Oxidation gebildet.
Calciumacetat: Ein weiteres Produkt der Oxidation.
Calciumcarbonat: Kann unter bestimmten Bedingungen wiedergebildet werden
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Calciumcitrat übt seine Wirkungen hauptsächlich durch seine Rolle im Zitronensäurezyklus aus. Es fungiert als Zwischenprodukt im Zyklus und erleichtert die Umwandlung von Acetyl-CoA in Kohlendioxid und Wasser, wobei dabei Energie freigesetzt wird. Die aus Calciumcitrat freigesetzten Calciumionen spielen eine entscheidende Rolle bei verschiedenen physiologischen Prozessen, darunter Muskelkontraktion, Nervenübertragung und Blutgerinnung.
Wirkmechanismus
Calcium citrate exerts its effects primarily through its role in the citric acid cycle. It acts as an intermediate in the cycle, facilitating the conversion of acetyl-CoA to carbon dioxide and water, releasing energy in the process. The calcium ions released from calcium citrate play a crucial role in various physiological processes, including muscle contraction, nerve transmission, and blood clotting .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Magnesiumcitrat: Ein weiteres Citratsalz, das als Nahrungsergänzungsmittel und Abführmittel verwendet wird.
Natriumcitrat: Wird als Antikoagulans bei Bluttransfusionen und als Lebensmittelzusatzstoff verwendet.
Kaliumcitrat: Wird zur Behandlung von Nierensteinen und als Lebensmittelzusatzstoff verwendet.
Einzigartigkeit
Calciumcitrat ist einzigartig aufgrund seiner hohen Bioverfügbarkeit und Löslichkeit im Vergleich zu anderen Calciumsalzen. Es führt weniger wahrscheinlich zu gastrointestinalen Beschwerden und kann mit oder ohne Nahrung eingenommen werden, was es zur bevorzugten Wahl für die Kalziumsupplementierung macht .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


